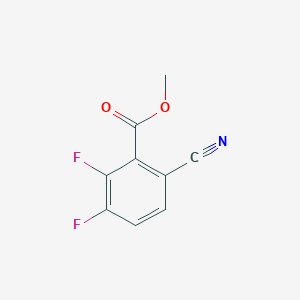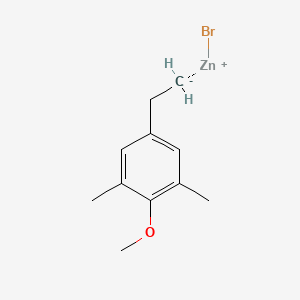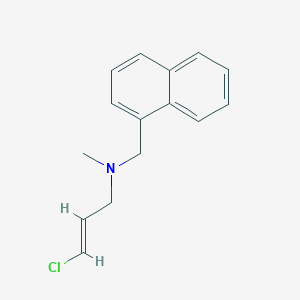
(E)-N-(3-chloro-2-propenyl)-N-methyl-1-naphthalenemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3-Chloroallyl)-N-methyl-N-(naphthalene-1-yl-methyl)-amine is an organic compound that belongs to the class of amines This compound features a naphthalene ring, a chloroallyl group, and a methyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-Chloroallyl)-N-methyl-N-(naphthalene-1-yl-methyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, allyl chloride, and methylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the amine, facilitating nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of (E)-N-(3-Chloroallyl)-N-methyl-N-(naphthalene-1-yl-methyl)-amine would involve large-scale reactors, continuous flow systems, and stringent control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(3-Chloroallyl)-N-methyl-N-(naphthalene-1-yl-methyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines with different degrees of hydrogenation.
Substitution: The chloroallyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-N-(3-Chloroallyl)-N-methyl-N-(naphthalene-1-yl-methyl)-amine is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules and potential as a bioactive agent.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as antimicrobial or anticancer activity.
Industry
In the industrial sector, (E)-N-(3-Chloroallyl)-N-methyl-N-(naphthalene-1-yl-methyl)-amine might be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.
Mécanisme D'action
The mechanism of action of (E)-N-(3-Chloroallyl)-N-methyl-N-(naphthalene-1-yl-methyl)-amine would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chloroallyl)-N-methyl-N-(phenylmethyl)-amine
- N-(3-Chloroallyl)-N-methyl-N-(naphthylmethyl)-amine
Uniqueness
(E)-N-(3-Chloroallyl)-N-methyl-N-(naphthalene-1-yl-methyl)-amine is unique due to the presence of the naphthalene ring, which can impart distinct electronic and steric properties compared to other similar compounds
Propriétés
Numéro CAS |
134865-58-0 |
|---|---|
Formule moléculaire |
C15H16ClN |
Poids moléculaire |
245.74 g/mol |
Nom IUPAC |
(E)-3-chloro-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C15H16ClN/c1-17(11-5-10-16)12-14-8-4-7-13-6-2-3-9-15(13)14/h2-10H,11-12H2,1H3/b10-5+ |
Clé InChI |
IPIOOPDWWWBYPQ-BJMVGYQFSA-N |
SMILES isomérique |
CN(C/C=C/Cl)CC1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CN(CC=CCl)CC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (4R)-4-chloro-4-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butanoate](/img/structure/B13911610.png)
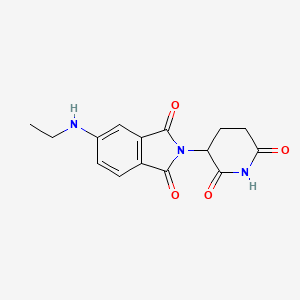
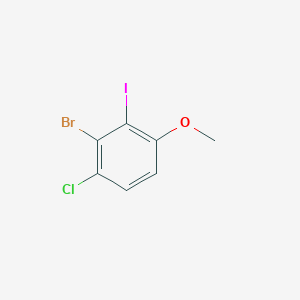
![4-[2-(Tributylstannyl)ethynyl]pyridine](/img/structure/B13911616.png)

![(15R)-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,8,12(18)-pentaene-5,13-dione](/img/structure/B13911630.png)
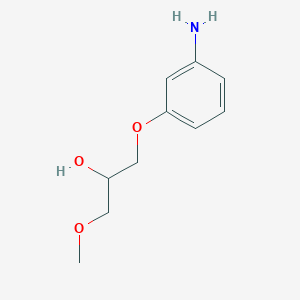
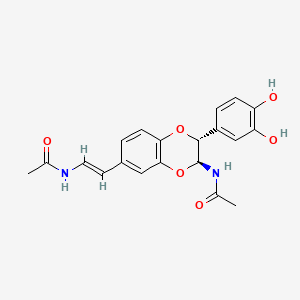

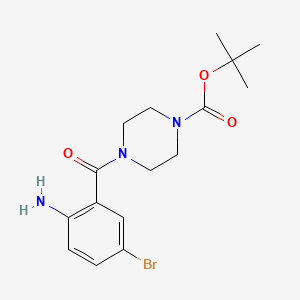
![3-chloro-N-[2-[1-(dimethylsulfamoyl)pyrazol-3-yl]-2-hydroxy-ethyl]propanamide](/img/structure/B13911679.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[[(3R,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8,14-dihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]methyl]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13911690.png)
